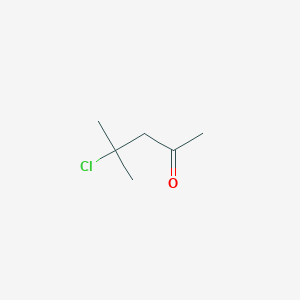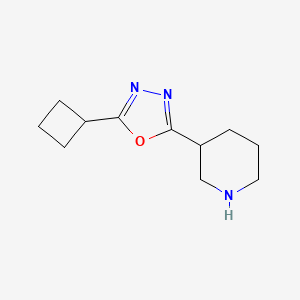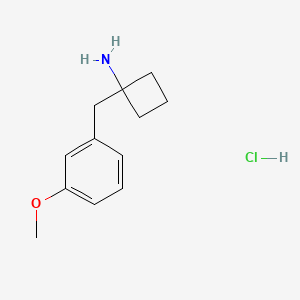
4-Chloro-4-methylpentan-2-one
Vue d'ensemble
Description
4-Chloro-4-methylpentan-2-one is an organic compound used as a reagent in organic synthesis . It is used to synthesize other compounds, such as drugs, fragrances, and dyes . It is also used in industries such as solvents, surfactants, and coatings .
Synthesis Analysis
At the laboratory scale, 4-Methylpentan-2-one can be produced via a three-step process using acetone as the starting material . Self-condensation, a type of aldol reaction, produces diacetone alcohol, which readily dehydrates to give 4-methylpent-3-en-2-one (commonly, mesityl oxide). Mesityl oxide is then hydrogenated to give 4-Methylpentan-2-one .Molecular Structure Analysis
The molecular formula of 4-Methylpentan-2-one is C6H12O . The IUPAC InChI Key is NTIZESTWPVYFNL-UHFFFAOYSA-N . The canonical SMILES (Daylight) is CC(CC(=O)C)C .Physical And Chemical Properties Analysis
4-Methylpentan-2-one is a colorless liquid with a sweet odor . It has a melting point of -84.7 °C, a boiling point of 116.8 °C, and a density of 0.7978 g/mL at 20 °C .Applications De Recherche Scientifique
Selective Extraction and Separation
4-Chloro-4-methylpentan-2-one, through its derivative 4-methylpentan-2-ol, has been used for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process highlights the compound's utility in selective metal extraction and separation processes, indicating its potential in analytical and industrial chemistry for metal purification and analysis (Gawali & Shinde, 1974).
Conformer Equilibria
Research into 2,4-disubstituted pentanes, which include derivatives similar to 4-Chloro-4-methylpentan-2-one, has provided insights into how substituents influence the equilibrium between conformers. These findings are essential for understanding molecular structure and reactivity, particularly in designing molecules with specific physical and chemical properties (Hoffmann et al., 1999).
Proton Magnetic Resonance Investigations
The proton magnetic resonance of CH3 groups in compounds including and related to 4-Chloro-4-methylpentan-2-one has been studied to understand the behavior of CH3 groups in various chemical environments. This research aids in the understanding of molecular dynamics and structure in solid-state chemistry (Powles & Gutowsky, 1953).
Catalytic Activities
The compound has been implicated in studies focusing on the acid-base properties and catalytic activities of oxide systems, where derivatives of 4-Chloro-4-methylpentan-2-one, like 4-methylpentan-2-ol, have been used as probes. Such studies shed light on the roles of different catalysts in organic transformations, contributing to the development of new catalytic processes and the synthesis of valuable chemical products (Cutrufello et al., 2002).
Spectroscopic and Thermal Analysis
The solid phases of compounds structurally related to 4-Chloro-4-methylpentan-2-one have been analyzed using spectroscopic and thermal analysis techniques. These studies are crucial for understanding the physical and chemical properties of such compounds, which can influence their application in various scientific and industrial fields (Buhrmester et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-5(8)4-6(2,3)7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNYJOWPUIPWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574314 | |
| Record name | 4-Chloro-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4-methylpentan-2-one | |
CAS RN |
14575-13-4 | |
| Record name | 4-Chloro-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-4-methylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B1652439.png)
![1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1652445.png)
![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1652446.png)
![1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B1652447.png)

![tert-Butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1652450.png)
![Methyl 6-(benzylsulfanylmethyl)-4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1652451.png)
![5-O-Tert-butyl 3-O-methyl 6-(benzylsulfanylmethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1652452.png)
![(2R)-3-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]butanoic acid;hydrochloride](/img/structure/B1652453.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B1652454.png)
![(4Z)-2-hydroxy-4-[[2-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1652455.png)
![2-(3-Oxo-3,5,6,7-tetrahydro-cyclopenta[c]pyridazin-2-yl)-propionic acid](/img/structure/B1652458.png)